4,4-Difluoro-2-methylbutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of 4,4-Difluoro-2-methylbutan-1-ol is C5H10F2O . It consists of a butanol backbone with two fluorine atoms attached to the fourth carbon atom and a methyl group attached to the second carbon atom . The exact structure can be found in chemical databases like PubChem or ChemSpider .Scientific Research Applications
Thermal Decomposition
Research has shown that the thermal decomposition of alcohols like 2-methylbutan-2-ol, closely related to 4,4-Difluoro-2-methylbutan-1-ol, involves a unimolecular elimination of water from the alcohol. This process is significant in understanding the stability and reactivity of such compounds under varying temperatures (Johnson, 1974).
Catalysis
(S)-2-methylbutyl Grignard, derived from (S)-(-)-2-methylbutan-1-ol, is used in the synthesis of phosphines for enantioselective catalysis. This indicates a potential application of 4,4-Difluoro-2-methylbutan-1-ol in similar catalytic processes (Brunner & Leyerer, 2010).
Pheromone Synthesis
The synthesis of the sex pheromone of the longhorn beetle Migdolus fryanus uses 2-methylbutan-1-ol as a key intermediate. This demonstrates the potential of 4,4-Difluoro-2-methylbutan-1-ol in the synthesis of bioactive compounds for ecological and agricultural applications (Santangelo et al., 2001).
Aroma Compound Analysis
The Ehrlich pathway, involving the enzymatic conversion of amino acids to alcohols, includes compounds like 2-methylbutanol, closely related to 4,4-Difluoro-2-methylbutan-1-ol. This pathway is significant in the analysis of aroma compounds in fermented foods (Matheis, Granvogl, & Schieberle, 2016).
Biofuel Research
The study of 2-methylbutanol combustion, closely related to 4,4-Difluoro-2-methylbutan-1-ol, is essential in biofuel research, indicating potential applications in alternative fuel sources (Park et al., 2015).
properties
IUPAC Name |
4,4-difluoro-2-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-4(3-8)2-5(6)7/h4-5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYLISNJHOJHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-methylbutan-1-ol | |
CAS RN |
1909308-66-2 | |
Record name | 4,4-difluoro-2-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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